2-[2-bromo-4-[(E)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid
Description
2-[2-bromo-4-[(E)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid is a brominated phenoxyacetic acid derivative featuring a thiazol-5-ylidene scaffold substituted with a 4-methylanilino group. Its molecular structure combines electron-withdrawing (bromo) and electron-donating (phenoxyacetic acid) moieties, making it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition or receptor modulation. The (E)-configuration of the methylidene group is critical for its spatial orientation and binding interactions.
Properties
Molecular Formula |
C19H15BrN2O4S |
|---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
2-[2-bromo-4-[(E)-[2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H15BrN2O4S/c1-11-2-5-13(6-3-11)21-19-22-18(25)16(27-19)9-12-4-7-15(14(20)8-12)26-10-17(23)24/h2-9H,10H2,1H3,(H,23,24)(H,21,22,25)/b16-9+ |
InChI Key |
RVSFNOLIDXLKEZ-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)OCC(=O)O)Br)/S2 |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)Br)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-bromo-4-({2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid typically involves multiple steps. One common approach starts with the bromination of a phenyl derivative to introduce the bromine atom. This is followed by the formation of the thiazolidinone ring through a cyclization reaction involving a thiourea derivative and an α-halo ketone. The final step involves the coupling of the thiazolidinone intermediate with a phenoxyacetic acid derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for bromination and cyclization steps, as well as advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-bromo-4-({2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Coupling Reactions: The phenoxyacetic acid moiety can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiazolidines.
Scientific Research Applications
Chemistry
In chemistry, [2-bromo-4-({2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its thiazolidinone ring is known for its biological activity, including anti-inflammatory and antimicrobial properties. Researchers are exploring its use in developing new therapeutic agents.
Industry
In industry, [2-bromo-4-({2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of [2-bromo-4-({2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The brominated phenyl group can enhance the compound’s binding affinity to its targets, increasing its potency.
Comparison with Similar Compounds
Key Differences
Substituent Effects on Reactivity The bromo group in the target compound enhances electrophilicity and lipophilicity compared to the methoxy group in or the cyano group in . This may improve membrane permeability but reduce solubility. The 4-methylanilino group in the target compound provides a planar aromatic system for π-π stacking, contrasting with the pyridinylmethyl group in , which introduces a basic nitrogen atom for hydrogen bonding .
In contrast, the (Z)-configuration in and compounds may favor interactions with polar residues .
Thiazole vs. Thiazolidinone Scaffolds The thiazol-5-ylidene core in the target compound and is more rigid than the thiazolidinone in , affecting conformational flexibility and binding kinetics.
Biological Activity
Chemical Structure and Properties
The structural formula of the compound can be broken down into several functional groups:
- Bromo group : A halogen that may enhance biological activity through various mechanisms.
- Thiazole ring : Known for its role in medicinal chemistry, particularly in antimicrobial and anticancer agents.
- Phenoxyacetic acid moiety : Often associated with plant growth regulators and anti-inflammatory properties.
Antimicrobial Activity
Research has indicated that compounds similar to 2-[2-bromo-4-[(E)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thiazole rings possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) of these compounds is often comparable to conventional antibiotics, suggesting potential as alternative therapeutic agents.
Anticancer Properties
Several studies have explored the anticancer potential of thiazole-containing compounds. The mechanism of action typically involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. For example, compounds with similar structures have been shown to inhibit tumor growth in vitro and in vivo models.
Anti-inflammatory Effects
Compounds with phenoxyacetic acid structures are often investigated for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways. This could make them valuable in treating conditions like arthritis or other inflammatory diseases.
Case Studies
- Case Study on Antimicrobial Efficacy : A study reported that a related compound demonstrated potent activity against Staphylococcus aureus with an MIC of 16 µg/mL, indicating its potential as an antimicrobial agent .
- Anticancer Study : Another investigation focused on a thiazole derivative which showed significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 12 µM .
- Inflammation Model : In a model of acute inflammation, a phenoxyacetic acid derivative reduced paw edema significantly compared to the control group, highlighting its anti-inflammatory properties .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
